Product packaging for 3-(2-Methylpropoxy)pyridin-2-amine(Cat. No.:CAS No. 115835-70-6)

3-(2-Methylpropoxy)pyridin-2-amine

Cat. No.: B3085869
CAS No.: 115835-70-6
M. Wt: 166.22 g/mol
InChI Key: ZSGVGNDTGMNVFP-UHFFFAOYSA-N
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Description

3-(2-Methylpropoxy)pyridin-2-amine ( 115835-70-6) is a chemical compound with the molecular formula C 9 H 14 N 2 O and a molecular weight of 166.22 g/mol . It is an aminopyridine derivative, a class of compounds recognized as essential heterocycles in synthetic, natural product, and medicinal chemistry . Aminopyridines are primarily known for their ability to block voltage-gated potassium channels in a dose-dependent manner, which forms the basis for many of their research applications . The first aminopyridine to be applied in a therapeutic context, 4-aminopyridine, demonstrated the potential of this scaffold in neurology, and ongoing research continues to explore the vast array of biological and pharmacological effects resulting from the interaction of aminopyridine rings with different enzymes and receptors . This specific compound, this compound, is part of this versatile family and represents a valuable building block for researchers. Its structure, featuring the 2-methylpropoxy substituent, makes it a useful intermediate in organic synthesis and drug discovery efforts. Researchers investigating the structure-activity relationships of aminoalkoxy-substituted heterocycles may find this compound of particular interest. It is offered as a high-quality reference material for use in various research and development activities. Please Note: This product is supplied exclusively For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handle with care in a appropriately controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2O B3085869 3-(2-Methylpropoxy)pyridin-2-amine CAS No. 115835-70-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methylpropoxy)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-7(2)6-12-8-4-3-5-11-9(8)10/h3-5,7H,6H2,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGVGNDTGMNVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(N=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501297643
Record name 3-(2-Methylpropoxy)-2-pyridinamine
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URL https://comptox.epa.gov/dashboard/DTXSID501297643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115835-70-6
Record name 3-(2-Methylpropoxy)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115835-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methylpropoxy)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501297643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations and Reactivity Profiling of 3 2 Methylpropoxy Pyridin 2 Amine

Elucidation of Reaction Pathways in Pyridin-2-amine Synthesis

The synthesis of 2-aminopyridines can be achieved through various methods, including the celebrated Chichibabin reaction and nucleophilic substitution on pyridine (B92270) N-oxides. wikipedia.orgnih.gov The presence of the 2-methylpropoxy group at the 3-position introduces electronic and steric factors that influence the reaction pathways.

Nucleophilic Reactivity at the Pyridine Nitrogen and Carbon Centers

The pyridine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. stackexchange.comuoanbar.edu.iq This is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the resulting anionic intermediate through resonance. stackexchange.com Attack at the C-3 position does not allow for this stabilization, making it less favorable. stackexchange.com

The nitrogen atom in pyridine possesses a lone pair of electrons that are not delocalized around the ring, rendering it nucleophilic and basic. chemtube3d.comnumberanalytics.com It can readily react with electrophiles, such as in acylation reactions where it can act as a catalyst. chemtube3d.com The basicity of the pyridine nitrogen (pKa of 5.25) is a key factor in its chemical behavior. numberanalytics.com

In the context of 3-(2-Methylpropoxy)pyridin-2-amine, the ether and amino substituents further modulate this reactivity. The 2-methylpropoxy group, an electron-donating group, increases the electron density of the ring, potentially affecting the rates and regioselectivity of substitution reactions.

Role of Imine and Aminal Intermediates in Aminopyridine Formation

The formation of aminopyridines can proceed through various intermediates, with imines and aminals playing a significant role in certain synthetic routes. researchgate.netacs.org The reaction of an aldehyde or ketone with a primary amine initially forms an imine (a compound with a C=N double bond). libretexts.orgmasterorganicchemistry.com This process is typically reversible and involves the formation of a carbinolamine intermediate. libretexts.org

In some cases, the initially formed imine can react further with another molecule of the amine to form an aminal, a functional group with two amino groups attached to the same carbon. mostwiedzy.pl The stability and reactivity of these intermediates are crucial in determining the final product distribution. For instance, the reaction between o-vanillin and 2-aminopyrimidine (B69317) leads to the formation of a stable crystalline aminal. mostwiedzy.pl The formation of such intermediates is often influenced by the specific reaction conditions and the nature of the substituents on the reacting molecules. mostwiedzy.pl

Reactivity of the Amino Group in this compound

The exocyclic amino group at the C-2 position is a key site of reactivity in this compound. Its nucleophilicity allows for a variety of chemical transformations.

Amination and Alkylation Reactions

The amino group of 2-aminopyridines can undergo N-alkylation reactions. researchgate.netresearchgate.net Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is a common method for introducing alkyl groups. researchgate.net For example, N-monosubstituted 2-aminopyridines can be synthesized by refluxing the corresponding Schiff bases (imines) in a formic acid-cumene solution. researchgate.net The use of N-aminopyridinium salts has also emerged as a strategy for the synthesis of secondary amines via a self-limiting alkylation process. chemrxiv.org Direct amination of 2-fluoropyridine (B1216828) derivatives with lithium amides provides another route to substituted 2-aminopyridines. researchgate.net

Acylation and Derivatization via Nitrogen

The amino group of aminopyridines is readily acylated by reacting with acylating agents like acid anhydrides or acyl chlorides. researchgate.net For instance, the reaction of 2-aminopyridines with endic anhydride (B1165640) results in the chemoselective acylation of the exocyclic amino group to form the corresponding amido acids. researchgate.net This reactivity is fundamental for creating a diverse range of derivatives. nih.gov The reaction of 2-aminopyridines with [Ru3(CO)12] leads to the formation of hydrido trinuclear clusters, demonstrating the versatility of the amino group's reactivity. rsc.org

Reactivity of the 2-Methylpropoxy Substituent

Ether Cleavage and Exchange Reactions

The isobutoxy group at the 3-position of the pyridine ring is susceptible to cleavage under strong acidic conditions, a common reaction for ethers. masterorganicchemistry.comopenstax.org The mechanism of this cleavage is highly dependent on the nature of the alkyl group and the reaction conditions. masterorganicchemistry.comopenstax.org

The reaction is initiated by the protonation of the ether oxygen by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), to form a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com Following this initial step, the reaction can proceed via either an S(_N)1 or S(_N)2 pathway. masterorganicchemistry.comopenstax.org

Given that the isobutyl group is a primary alkyl group, the cleavage of the C-O bond in this compound is expected to proceed through an S(_N)2 mechanism . masterorganicchemistry.commasterorganicchemistry.com In this scenario, a nucleophile, such as a bromide or iodide ion, will attack the less sterically hindered carbon of the protonated ether. openstax.org This results in the formation of 3-hydroxypyridin-2-amine and the corresponding isobutyl halide.

It is important to note that aryl ethers are generally resistant to cleavage by acids because the sp-hybridized carbon of the aromatic ring is not susceptible to S(_N)1 or S(_N)2 reactions. masterorganicchemistry.com Therefore, only the alkyl-oxygen bond is cleaved.

A summary of the expected ether cleavage reaction is presented in the table below.

Table 1: Predicted Ether Cleavage Reaction of this compound
ReactantReagentPredicted MechanismProducts
This compoundHBr or HISN23-Hydroxypyridin-2-amine and 2-Methyl-1-bromopropane (or 2-Methyl-1-iodopropane)

Ether exchange reactions, where the isobutoxy group is replaced by another alkoxy group, are less common and would typically require specific catalytic conditions that are not widely documented for this particular substrate.

Influence on Overall Molecular Reactivity

The amino group at the 2-position is a strong activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the pyridine ring through resonance. libretexts.org This increases the electron density of the ring, making it more susceptible to electrophilic attack. The amino group typically directs incoming electrophiles to the ortho and para positions.

Similarly, the isobutoxy group at the 3-position is also an activating, ortho- and para-directing group. pearson.com The oxygen atom's lone pairs can participate in resonance, further enriching the electron density of the pyridine ring.

The combined effect of these two electron-donating groups is a highly activated pyridine ring. The positions most activated towards electrophilic aromatic substitution would be those ortho and para to the activating groups. Specifically, the C4 and C6 positions are expected to be the most nucleophilic. The presence of substituents on the pyridine ring is known to influence the electronic environment of the molecule. nih.govresearchgate.net

The table below summarizes the electronic effects of the substituents on the pyridine ring.

Table 2: Electronic Effects of Substituents on the Pyridine Ring
SubstituentPositionElectronic EffectInfluence on Reactivity
-NH2 (Amino)2Strongly Electron-Donating, ActivatingDirects electrophilic attack to ortho/para positions (C3, C5)
-OCH2CH(CH3)2 (2-Methylpropoxy)3Electron-Donating, ActivatingDirects electrophilic attack to ortho/para positions (C2, C4)

The inherent basicity of the amine group also plays a crucial role in the molecule's reactivity, allowing it to act as a nucleophile in various reactions, such as acylation and alkylation. msu.edulibretexts.org However, direct alkylation of primary amines can sometimes lead to multiple alkylations, a common challenge in amine chemistry. lumenlearning.com The pyridine nitrogen itself can also be protonated or act as a ligand in coordination chemistry, with its basicity being modulated by the electron-donating substituents. acs.org

Computational and Theoretical Chemistry Studies on 3 2 Methylpropoxy Pyridin 2 Amine

Quantum Chemical Characterization of Pyridin-2-amine Derivatives

Quantum chemical methods are fundamental to understanding the intrinsic properties of molecules. Aminopyridines and their derivatives are a widely studied class of compounds due to their presence in many biologically active molecules and their use as versatile synthesis precursors. rsc.orgresearchgate.net

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a popular computational method for predicting the molecular geometries and electronic properties of aminopyridine derivatives. researchgate.netresearchgate.net DFT calculations, often using hybrid functionals like B3LYP or B3PW91 with various basis sets (e.g., 6-311++G(d,p)), are employed to optimize molecular structures and obtain key parameters. ijcce.ac.irresearchgate.netresearchgate.net

For pyridin-2-amine derivatives, theoretical calculations of geometric parameters such as bond lengths and angles generally show good agreement with experimental data from X-ray crystallography. researchgate.netresearchgate.net In a typical pyridin-2-amine structure, the amino group can influence the geometry of the pyridine (B92270) ring. DFT studies on related molecules like 2-amino-4,6-dichloropyrimidine (B145751) have shown that the geometry can be non-planar, and the bond lengths and angles are sensitive to the basis set used in the calculations. researchgate.net For 3-(2-Methylpropoxy)pyridin-2-amine, the isobutoxy group at the 3-position would introduce further steric and electronic effects, influencing the planarity and bond parameters of the pyridine ring. The C-N bond lengths within the pyridine ring of related aminopyridine salts are typically found to be in the range of 1.363 Å to 1.405 Å. researchgate.net

Table 1: Representative DFT-Calculated Geometric Parameters for Pyridin-2-amine Derivatives This table illustrates typical bond lengths and angles found in pyridin-2-amine derivatives from computational studies. The values for this compound would be expected to fall within similar ranges, modulated by the specific substituent effects.

ParameterTypical Value RangeReference Compound Example
Pyridine Ring C-N Bond Length1.36 Å - 1.41 Å[Co(C5H7N2)2(NCS)2] researchgate.net
Pyridine Ring C-C Bond Length1.37 Å - 1.41 Å[Co(C5H7N2)2(NCS)2] researchgate.net
C-NH2 Bond Length~1.35 Å2-amino-4,6-bis(2-pyridyl)-1,3,5-triazine academie-sciences.fr
Pyridine Ring C-N-C Angle~115° - 125°2-amino-4,6-bis(2-pyridyl)-1,3,5-triazine academie-sciences.fr

Note: Data is based on studies of related aminopyridine compounds, not this compound itself.

HOMO-LUMO Analysis and Global Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. irjweb.com

In studies of pyridin-2-amine derivatives, the HOMO is often localized on the aminopyridine ring, indicating its role as an electron donor in reactions. academie-sciences.fr The LUMO is typically distributed over the pyridine ring system, signifying its capacity to accept electrons. academie-sciences.frresearchgate.net For various aminopyridine derivatives, the HOMO-LUMO gap has been calculated to understand their stability and potential as, for example, corrosion inhibitors or bioactive agents. researchgate.netacademie-sciences.fr For instance, in a study of 2-amino-4,6-bis(2-pyridyl)-1,3,5-triazine isomers, the HOMO-LUMO gaps were found to be in the range of 4.5 to 5.0 eV. academie-sciences.fr The introduction of the electron-donating 2-methylpropoxy group in this compound would be expected to raise the HOMO energy level, potentially narrowing the HOMO-LUMO gap and increasing its reactivity compared to unsubstituted 2-aminopyridine (B139424).

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be calculated from HOMO and LUMO energies. These descriptors provide quantitative measures of a molecule's reactivity. irjweb.com Analysis of these descriptors for aminopyridine derivatives has shown that substituent changes significantly impact their reactivity profiles. irjweb.com

Table 2: Calculated Quantum Chemical Descriptors for a Representative Pyrimidine Derivative This table provides an example of calculated energy values and global reactivity descriptors for a related heterocyclic amine, illustrating the type of data obtained from such analyses.

ParameterValue (eV)
E(HOMO)-6.2613
E(LUMO)-0.8844
Energy Gap (ΔE)5.3769
Electronegativity (χ)3.5728
Chemical Hardness (η)2.6884
Global Softness (S)0.1859

Source: Data for N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine. irjweb.com

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules, including conformational changes and interactions over time. mdpi.com

Study of Intramolecular Interactions and Tautomerism

Intramolecular interactions, such as hydrogen bonds, play a significant role in determining the preferred conformation of flexible molecules like this compound. The isobutoxy side chain can rotate, leading to various conformers. The interaction between the amino group's hydrogens and the ether oxygen of the 2-methylpropoxy group could lead to specific, stable conformations. The position of substituents relative to the ring nitrogen atoms heavily influences these interactions. rnfinity.com

Tautomerism is a known phenomenon in aminopyridines. 2-Aminopyridine can exist in equilibrium with its imino tautomer, pyridin-2(1H)-imine. Computational studies help in determining the relative stability of these tautomers. For 2-aminopyridine itself, the amino form is generally more stable. The presence of the 3-(2-methylpropoxy) substituent would likely influence this equilibrium, though the amino form is expected to remain predominant.

Solvent Effects on Molecular Conformation and Reactivity

The solvent environment can have a profound impact on the conformation and reactivity of a molecule. scispace.com MD simulations in different solvents can model how solvent molecules interact with the solute and affect its structure. For aminopyridines, protic solvents can form hydrogen bonds with both the ring nitrogen and the amino group, stabilizing certain conformations and influencing reaction pathways. scispace.com Computational studies using Polarizable Continuum Models (PCM) can theoretically assess the effect of solvents on properties like electronic spectra and molecular stability. ijcce.ac.ir For this compound, simulations in both polar and non-polar solvents would reveal the stability of different conformers and how solvent interactions might facilitate or hinder its participation in chemical reactions.

In Silico Prediction of Chemical Transformations and Reaction Mechanisms for Aminopyridines

Computational chemistry is increasingly used to predict the outcomes of chemical reactions and elucidate their mechanisms, saving time and resources in experimental work. chemrxiv.orgnih.gov For aminopyridines, this includes predicting their behavior in various synthetic transformations.

The synthesis of 2-aminopyridine derivatives often involves multicomponent reactions. nih.govacs.orgacs.org Computational modeling can help understand the mechanism of these complex reactions. For example, the proposed mechanism for the synthesis of 2-amino-3-cyanopyridines involves a Knoevenagel condensation followed by an intramolecular cyclization and aromatization, steps that can be modeled computationally to assess intermediates and transition states. nih.gov

Furthermore, in silico tools can predict the reactivity of aminopyridines in reactions like alkylation or acylation. scispace.com The nucleophilic character of the amino group and the pyridine nitrogen can be evaluated using calculated atomic charges and frontier molecular orbital analysis. researchgate.net These predictions help in designing synthetic routes and understanding potential side reactions. For this compound, computational analysis could predict its reactivity towards electrophiles, guiding its use as a building block in medicinal chemistry. acs.orgacs.org

Derivatization and Scaffold Engineering of the 3 2 Methylpropoxy Pyridin 2 Amine Core

Strategies for Structural Diversification of Pyridin-2-amines

Structural diversification of the pyridin-2-amine core is a critical step in drug discovery, enabling the fine-tuning of a molecule's properties. The 2-aminopyridine (B139424) moiety itself is often crucial for anchoring interactions with biological targets, making modifications elsewhere on the scaffold a primary focus for optimization. nih.gov

Common strategies for diversifying the amino moiety include:

Acylation and Sulfonylation: Reaction of the amine with various acyl chlorides, sulfonyl chlorides, or carboxylic acids (via amide coupling) introduces a diverse array of substituents. This can modulate the electronic properties of the pyridine (B92270) ring and introduce new interaction points.

Alkylation: The amino group can be mono- or di-alkylated to alter its steric profile and hydrogen-bonding potential. Reductive amination with aldehydes or ketones is a common method to achieve this.

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates yields corresponding ureas and thioureas, which are excellent hydrogen bond donors and acceptors and can significantly alter the biological activity profile.

Deaminative Coupling: Ruthenium-catalyzed deaminative coupling reactions allow for the direct formation of secondary amines from two primary amines, offering a direct route to more complex structures with ammonia (B1221849) as the only byproduct. organic-chemistry.org

Table 1: Examples of Amino Moiety Modifications on a Pyridin-2-amine Scaffold This table is illustrative and based on common chemical transformations for primary amines.

Modification Type Reagent Example Resulting Functional Group Potential Impact
Acylation Benzoyl chloride -NH-C(O)Ph Increased lipophilicity, introduction of an aromatic ring
Sulfonylation Methanesulfonyl chloride -NH-SO₂Me Increased polarity, strong H-bond acceptor
Alkylation Cyclohexanone, NaBH(OAc)₃ -NH-Cyclohexyl Increased steric bulk, altered basicity
Urea Formation Phenyl isocyanate -NH-C(O)NHPh Addition of H-bond donors/acceptors

The 3-(2-methylpropoxy) group is a key feature of the parent scaffold, influencing its conformational preference and lipophilicity. Modifications to this alkyl chain can enhance structural complexity and explore new binding interactions within a target's active site.

Strategies for modifying the alkoxy chain often involve the initial synthesis of the corresponding 3-hydroxypyridin-2-amine, followed by etherification using various alkyl halides. This approach allows for the introduction of a wide range of alkyl and functionalized alkyl groups.

Key modifications include:

Chain Length and Branching: Varying the length (e.g., ethoxy, propoxy, butoxy) and branching (e.g., isopropoxy, tert-butoxy) of the alkyl chain directly impacts the molecule's size and lipophilicity.

Introduction of Unsaturation: Incorporating double or triple bonds (e.g., allyloxy, propargyloxy) can introduce rigidity and provide reactive handles for further functionalization. nih.gov

Functionalization of the Chain: Terminal or internal functionalities such as ethers, amines, or fluorinated groups can be installed on the alkyl chain to improve solubility, introduce new binding motifs, or modulate metabolic stability.

Introduction of Diverse Functionalities on the Pyridine Ring

The pyridine ring itself offers three positions (C4, C5, C6) for substitution, allowing for significant modulation of the scaffold's electronic and steric properties.

A powerful and widely used strategy for functionalizing the pyridine ring involves initial halogenation followed by metal-catalyzed cross-coupling reactions. The positions ortho and para to the ring nitrogen (C6 and C4) and the position meta to the nitrogen (C5) have different reactivities that can be exploited for selective functionalization.

Halogenation: The pyridine ring can be selectively brominated or iodinated at the C5 position, and under certain conditions at the C3 position if it's not already substituted. This introduces a versatile handle for subsequent reactions.

Cross-Coupling Reactions: The resulting halopyridines are excellent substrates for a variety of cross-coupling reactions.

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing new amino substituents.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Copper-catalyzed cross-coupling of 3-bromopyridine (B30812) with sulfonamides has also been demonstrated as an effective method for creating N-(3-pyridinyl)-substituted sulfonamides. capes.gov.br These reactions provide a robust platform for building a library of diverse analogues from a common halogenated intermediate.

Table 2: Common Cross-Coupling Reactions for Pyridine Ring Functionalization This table illustrates typical cross-coupling reactions applicable to a halo-substituted pyridin-2-amine scaffold.

Reaction Name Catalyst/Reagents Example Bond Formed Introduced Moiety
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, Phenylboronic acid C-C Phenyl
Buchwald-Hartwig Pd₂(dba)₃, XPhos, NaOtBu, Aniline C-N Anilino
Sonogashira Coupling PdCl₂(PPh₃)₂, CuI, Et₃N, Phenylacetylene C-C (sp) Phenylethynyl
Stille Coupling Pd(PPh₃)₄, Tributyl(vinyl)tin C-C (sp²) Vinyl

The 2-aminopyridine motif is an excellent bidentate chelating ligand, capable of coordinating to metal ions through both the pyridine nitrogen and the exocyclic amino nitrogen. This property is widely exploited in coordination chemistry and the design of metallodrugs. researchgate.netresearchgate.net The 3-alkoxy group can sterically and electronically influence the coordination properties of the ligand.

The synthesis of Schiff base ligands is a common strategy, involving the condensation of the 2-amino group with an aldehyde or ketone. researchgate.net These Schiff base ligands, and the parent aminopyridine itself, can form stable complexes with a variety of transition metals, including copper(II), zinc(II), platinum(II), and iron(II). researchgate.netresearchgate.netnih.gov The resulting metal complexes often exhibit distinct geometries, such as square planar or distorted square pyramidal, and possess unique electronic and biological properties compared to the free ligand. researchgate.netresearchgate.net The introduction of different functional groups onto the pyridine ring or the amino moiety can fine-tune the ligand field strength and the stability of the resulting metal complexes. researchgate.net

Combinatorial Chemistry and Library Synthesis Based on the Pyridin-2-amine Scaffold

The pyridin-2-amine scaffold is ideally suited for the construction of large, diverse chemical libraries using the principles of combinatorial chemistry. nih.govrsc.org This high-throughput approach allows for the rapid generation and screening of thousands of related compounds to identify hits against biological targets. nih.gov

The synthetic versatility of the 3-(2-methylpropoxy)pyridin-2-amine core, with its multiple, orthogonal points for derivatization, is a key advantage. A typical combinatorial library synthesis would involve:

Scaffold Preparation: Synthesis of a common intermediate, such as 5-bromo-3-(2-methylpropoxy)pyridin-2-amine.

Parallel Synthesis: The intermediate is distributed into an array of reaction vessels (e.g., a 96-well plate).

Diversification:

R¹ Diversity: A different building block (e.g., a boronic acid for Suzuki coupling) is added to each column of the plate to diversify the C5 position of the pyridine ring.

R² Diversity: A different building block (e.g., an acyl chloride or isocyanate) is added to each row of the plate to diversify the 2-amino group.

This process generates a matrix of unique compounds, where each well contains a distinct molecule with a specific combination of R¹ and R² groups. Such libraries can be synthesized on solid support or in solution and can be designed to be either highly diverse to explore broad chemical space or focused around a known active pharmacophore. nih.govresearchgate.net The generation of fused pyridine libraries through methods like the Combes-type reaction further expands the accessible structural diversity. acs.org

Research Applications in Chemical Biology

Methodologies for Biological Target Identification and Validation

A primary challenge in chemical biology is identifying the specific biomolecular targets with which a small molecule interacts to exert its effects. Various computational and experimental strategies are employed to meet this challenge.

In silico, or computational, methods provide a crucial first step in hypothesizing the biological targets of a compound like 3-(2-Methylpropoxy)pyridin-2-amine. These approaches leverage the principle that molecules with similar structures are likely to interact with similar biological targets. nih.gov By comparing the chemical structure of this compound against extensive databases of compounds with known biological activities, researchers can generate a list of potential protein targets.

This process, known as ligand-based target prediction, relies on chemical similarity searching. nih.gov The aminopyridine core, a common scaffold in many bioactive compounds, and the 3-(2-methylpropoxy) substituent would be key features in this analysis. Advanced methods may employ machine learning algorithms or probabilistic models to explore the relationships between chemical structures and their targets, accounting for the fact that many compounds interact with multiple targets (polypharmacology). nih.gov Such computational screening can efficiently prioritize experimental resources and guide hypothesis-driven research. nih.govunivie.ac.at

Table 1: In Silico Target Prediction Methods

Method TypeDescriptionApplication to this compound
Ligand-Based Predicts targets based on the similarity of the query molecule to known active compounds. nih.govThe structure of this compound would be compared against databases to find known compounds with similar aminopyridine scaffolds, suggesting potential shared targets.
Structure-Based Involves docking the small molecule into the three-dimensional structures of known proteins to predict binding affinity.If hypothetical targets are identified, the compound could be computationally docked into their binding sites to assess the feasibility and mode of interaction.
Machine Learning Utilizes algorithms trained on large datasets of compound-target interactions to predict novel interactions.A trained model could analyze the structural features of this compound to predict its probability of interacting with a panel of biological targets.

Following computational predictions, chemical proteomics offers a powerful experimental approach to identify the direct binding partners of a small molecule within a complex biological sample, such as a cell lysate. To achieve this, this compound would first need to be chemically modified to create a "probe" version. This typically involves introducing two key functionalities:

A reactive group: This group is designed to form a covalent bond with nearby amino acid residues of the target protein upon binding.

An affinity tag: A biotin (B1667282) or alkyne tag allows for the subsequent enrichment and isolation of the probe-protein complex from the proteome.

The resulting probe would be incubated with the biological sample, and upon binding to its target(s), the reactive group is activated (often by UV light for photo-affinity probes). The tagged protein-probe complexes are then captured, isolated, and the identity of the bound proteins is determined using mass spectrometry. This unbiased approach can reveal both expected and novel targets of the compound.

Role as a Chemical Probe in Pathway Elucidation

Once a target is identified and validated, a compound like this compound can be used as a chemical probe to dissect its role in cellular pathways. By selectively engaging its target, the probe can trigger downstream biological events, allowing researchers to map out complex signaling cascades.

Pyridine-based structures are prevalent in a wide array of enzyme inhibitors, including kinase inhibitors used in cancer therapy. nih.gov If this compound were found to inhibit a particular enzyme, further studies would focus on elucidating the mechanism of this inhibition. Key questions would include whether the inhibition is competitive, non-competitive, or uncompetitive, and whether the binding is reversible or irreversible. The aminopyridine scaffold could potentially act as a hinge-binding motif, a common feature in kinase inhibitors, by forming hydrogen bonds with the backbone of the enzyme's active site. The 2-methylpropoxy group would likely occupy a hydrophobic pocket, contributing to binding affinity and selectivity.

Pyridine (B92270) derivatives have been shown to modulate a wide range of cellular processes, including cell proliferation, apoptosis (programmed cell death), and inflammatory responses. frontiersin.orgnih.gov For instance, certain pyridine-containing compounds have been synthesized and shown to inhibit cancer cell growth or block key signaling pathways involved in metastasis. frontiersin.orgnih.gov If this compound were applied to cultured cells, researchers could use a variety of assays to monitor its effects. These might include cell viability assays, flow cytometry to analyze the cell cycle acs.org, and western blotting to measure changes in the phosphorylation status of key signaling proteins. Such experiments could reveal that the compound, by interacting with its target, disrupts critical cellular functions, providing insight into the underlying biology of the pathway. frontiersin.org

Structure-Based Design Principles for Pyridine-Containing Probes

The initial discovery of a bioactive molecule like this compound often serves as a starting point for the development of more potent and selective chemical probes. Structure-based design is a powerful strategy that uses high-resolution structural information of the target protein, typically obtained through X-ray crystallography or cryo-electron microscopy, to guide the chemical synthesis of improved analogs. nih.gov

If the structure of a target protein in complex with this compound were determined, it would reveal the precise molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts—that govern binding. This information would allow chemists to rationally design modifications to the probe's structure. For example, if the 2-methylpropoxy group is not optimally filling its binding pocket, analogs with larger or smaller alkyl groups could be synthesized. Similarly, if the amino group is making a critical hydrogen bond, its position on the pyridine ring would be maintained, while other parts of the molecule are altered to explore additional interactions. This iterative process of design, synthesis, and biological testing is a cornerstone of modern chemical biology and drug discovery, aiming to create highly optimized molecules for research and therapeutic purposes. nih.govnih.gov

Table 2: Structure-Based Design Considerations for a Pyridine-Containing Probe

Molecular ComponentDesign PrincipleRationale
Pyridine Ring Core ScaffoldThe nitrogen atom can act as a hydrogen bond acceptor, a key interaction in many protein binding sites. mdpi.com
Amino Group (-NH2) Hydrogen BondingCan act as a hydrogen bond donor, often crucial for anchoring the molecule in the target's binding site. mdpi.com
2-Methylpropoxy Group Occupancy of Hydrophobic PocketsThe size, shape, and flexibility of this group can be modified to improve van der Waals contacts and increase affinity and selectivity for the target.
Substituent Positions Vector for ModificationUnoccupied space around the bound probe can be explored by adding new functional groups to improve properties or introduce tags for proteomics experiments.

Research Applications of this compound in Chemical Biology

Following a comprehensive review of available scientific literature and databases, it has been determined that there are no specific research applications of the chemical compound This compound in the field of chemical biology, specifically concerning the exploration of biological interactions at a molecular level.

While the broader class of aminopyridines has been a subject of interest in medicinal chemistry and chemical biology for the development of various therapeutic agents and research tools, no specific studies have been published that focus on or utilize This compound for the molecular-level exploration of biological interactions.

Advanced Analytical Characterization Methods for 3 2 Methylpropoxy Pyridin 2 Amine

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is a cornerstone of chemical analysis, probing the interaction of electromagnetic radiation with matter to reveal structural details. For 3-(2-Methylpropoxy)pyridin-2-amine, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy would be employed for a thorough characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the chemical structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would be essential.

¹H NMR Spectroscopy: The proton NMR spectrum would confirm the presence and connectivity of all hydrogen atoms. The expected chemical shifts (δ) are predicted based on the analysis of similar structures like 2-aminopyridine (B139424) and related substituted pyridines. researchgate.netchemicalbook.comtandfonline.com The pyridine (B92270) ring protons are expected in the aromatic region, while the isobutoxy group protons would appear in the aliphatic region. The integration of the signals would correspond to the number of protons in each environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the pyridine ring and the isobutoxy side chain would be diagnostic.

Expected ¹H and ¹³C NMR Data:

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (ppm)
-NH₂H~4.5 - 5.5Broad Singlet-
Pyridine H-4H~7.2 - 7.4Doublet of Doublets~138
Pyridine H-5H~6.5 - 6.7Doublet of Doublets~115
Pyridine H-6H~7.9 - 8.1Doublet of Doublets~148
-OCH₂-H~3.8Doublet~75
-CH(CH₃)₂H~2.0 - 2.2Multiplet~28
-CH(CH₃)₂H~1.0Doublet~19
Pyridine C-2C--~158
Pyridine C-3C--~140
Pyridine C-4C--~138
Pyridine C-5C--~115
Pyridine C-6C--~148

Note: Predicted values are based on data from analogous compounds and general NMR principles. Actual experimental values may vary.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, making these methods excellent for functional group identification.

Infrared (IR) Spectroscopy: The IR spectrum would provide clear evidence for the key functional groups in this compound. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. tsijournals.com The C-H stretching vibrations of the aliphatic isobutoxy group and the aromatic pyridine ring would also be visible. Furthermore, the C-O ether linkage and the C-N bond would have characteristic absorptions in the fingerprint region. tsijournals.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy would complement the IR data. While N-H and O-H stretches are often weak in Raman, the aromatic ring vibrations and C-C backbone stretches typically show strong signals, aiding in the confirmation of the core structure. researchgate.net

Expected Vibrational Frequencies:

Table 2. Key Predicted IR and Raman Vibrational Frequencies (cm⁻¹) for this compound.
Vibrational ModeFunctional GroupExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
N-H Asymmetric StretchAmine (-NH₂)~3450Weak/Not Observed
N-H Symmetric StretchAmine (-NH₂)~3350Weak/Not Observed
C-H Aromatic StretchPyridine Ring~3050 - 3100Strong
C-H Aliphatic StretchIsobutoxy Group~2870 - 2960Strong
N-H ScissoringAmine (-NH₂)~1620~1620
C=C, C=N Ring StretchPyridine Ring~1450 - 1600Strong
C-N StretchAromatic Amine~1330 - 1260Medium
C-O-C Asymmetric StretchEther~1250Weak

Note: Predicted values are based on data from analogous compounds like 2-aminopyridine and general group frequencies. tsijournals.comresearchgate.netchemicalbook.comresearchgate.net

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding electrons. The UV-Vis spectrum of this compound would be characterized by absorption bands corresponding to π → π* and n → π* transitions within the aminopyridine chromophore. The position and intensity of these bands are sensitive to the solvent and the substitution pattern on the pyridine ring. researchgate.netspectrabase.comedinst.comresearchgate.net For 2-aminopyridine in alcohol, absorption maxima are observed around 234 nm and 297 nm. nih.gov Similar absorption bands would be expected for the target compound, potentially with slight shifts due to the presence of the isobutoxy group.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₉H₁₄N₂O, giving it a monoisotopic mass of approximately 166.11 Da. The mass spectrum would be expected to show a molecular ion peak [M]⁺ at this m/z value. Due to the presence of two nitrogen atoms (an even number), the molecular ion peak will have an even mass, consistent with the nitrogen rule.

Fragmentation of the molecular ion would likely proceed through characteristic pathways for aminopyridines and ethers. Common fragmentation would involve the loss of the isobutyl group or parts of it, and cleavage of the ether bond.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of the parent ion and its fragments. For this compound, HRMS would be used to confirm the elemental formula C₉H₁₄N₂O by matching the experimentally measured exact mass to the calculated theoretical mass.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org If a single crystal of sufficient quality can be grown, this technique can provide a wealth of information, including:

The exact bond lengths and angles of the molecule.

The conformation of the isobutoxy side chain.

The planarity of the pyridine ring.

The arrangement of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding.

In the case of this compound, hydrogen bonds involving the amine group and the pyridine nitrogen are expected to play a significant role in the crystal packing, similar to what is observed in other aminopyridine structures. mdpi.comresearchgate.netnih.gov This technique would provide an unambiguous confirmation of the compound's constitution and stereochemistry in the solid state.

Chromatographic Techniques for Separation and Purity

Chromatographic techniques are central to the analytical workflow for this compound, enabling its separation from starting materials, by-products, and degradation products. The choice of chromatographic method is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as purity determination or quantification of trace-level impurities.

Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful and versatile analytical tool for the characterization of this compound. This technique combines the high-resolution separation capabilities of liquid chromatography with the sensitive and selective detection afforded by mass spectrometry. The basic nature of the pyridine ring and the primary amine in the structure of this compound makes it well-suited for analysis by reversed-phase LC with positive ion electrospray ionization (ESI) mass spectrometry.

In a typical LC-MS method for the analysis of this compound, a C18 reversed-phase column is employed to separate the compound from any related substances. acs.orgnih.gov The mobile phase often consists of a mixture of an aqueous component, such as water with a small percentage of formic acid or an ammonium (B1175870) formate (B1220265) buffer, and an organic solvent like acetonitrile (B52724) or methanol. nih.govepa.govmdpi.com The acidic modifier in the mobile phase serves to protonate the basic nitrogen atoms on the pyridine ring and the amino group, which improves the chromatographic peak shape and enhances the ionization efficiency in the mass spectrometer's source. nih.gov

A gradient elution program, where the proportion of the organic solvent is increased over the course of the analytical run, is commonly utilized to ensure the efficient elution of both polar and non-polar impurities. mdpi.com This approach allows for the separation of a wide range of compounds with varying polarities within a reasonable timeframe.

The mass spectrometer, operating in positive ion ESI mode, provides high selectivity for the detection of this compound. nih.gov The instrument can be operated in full scan mode to obtain a mass spectrum of the eluting compounds, or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and quantitative analysis. nih.govnih.gov In full scan mode, the protonated molecule [M+H]⁺ of this compound would be observed, confirming its identity. For quantitative purposes, MRM is often the preferred method, where a specific precursor ion (e.g., the [M+H]⁺ ion) is selected and fragmented, and a characteristic product ion is monitored. nih.gov This highly specific detection method minimizes interference from the sample matrix and allows for accurate quantification of the target compound, even at low concentrations.

The development and validation of an LC-MS method for this compound would involve the optimization of several key parameters to achieve the desired chromatographic resolution and detection sensitivity.

Table 1: Illustrative Liquid Chromatography Parameters for the Analysis of this compound

ParameterValue/Condition
Column Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 35 °C
Injection Volume 2 µL
Gradient Program 5% B to 95% B over 10 minutes

Table 2: Illustrative Mass Spectrometry Parameters for the Analysis of this compound

ParameterValue/Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Scan Mode Full Scan (m/z 50-500) and MRM
Precursor Ion ([M+H]⁺) Calculated m/z for C₉H₁₄N₂O
Product Ion To be determined experimentally

Emerging Research Directions and Perspectives

Integration of Artificial Intelligence and Machine Learning in Pyridine (B92270) Chemistry Research

Beyond synthesis, ML algorithms can predict various properties of a molecule, such as its biological activity, toxicity, and pharmacokinetic profile, based on its structure. preprints.org For instance, a Δ²-learning model, which corrects low-level quantum chemistry calculations with a machine-learned component, can predict reaction activation energies with high accuracy at a fraction of the computational cost. rsc.org This predictive power allows for the rapid in silico screening of large libraries of virtual compounds, enabling researchers to prioritize the synthesis of molecules like 3-(2-Methylpropoxy)pyridin-2-amine that exhibit the most promising characteristics for a specific application, such as drug development. nih.gov The integration of human-in-the-loop machine learning with automated systems, like continuous flow reactors, further accelerates the optimization of reaction conditions, maximizing yield and efficiency. nih.gov

Table 1: Applications of AI/ML in Pyridine Chemistry
Application AreaDescriptionRelevance to this compound
Reaction Outcome Prediction ML models predict the major product of a reaction by learning from vast reaction databases. acs.orgnips.ccCan identify optimal conditions and reagents for synthesis, potentially reducing experimental effort and waste.
Retrosynthetic Analysis AI algorithms propose efficient, multi-step synthetic routes to a target molecule from simple precursors. cas.orgacs.orgSuggests novel and cost-effective pathways for manufacturing.
Property Prediction Algorithms predict physicochemical properties, biological activity, and toxicity based on molecular structure. preprints.orgnih.govAllows for in silico evaluation of its potential as a drug candidate or functional material before synthesis.
Process Optimization AI-driven systems, often coupled with flow chemistry, autonomously optimize reaction conditions (e.g., temperature, concentration) for yield and efficiency. nih.govresearchgate.netEnables rapid development of a scalable and robust manufacturing process.

Multicomponent Reactions and Domino Processes for Pyridin-2-amine Synthesis

Modern organic synthesis emphasizes efficiency, atom economy, and environmental sustainability. Multicomponent reactions (MCRs) and domino (or cascade) processes are powerful strategies that align with these principles, enabling the construction of complex molecules like substituted pyridin-2-amines in a single step from simple starting materials. rsc.orgnih.gov

Multicomponent reactions involve combining three or more reactants in a single vessel to form a product that incorporates structural elements from each starting material. acs.orgacs.org This approach is highly convergent and minimizes the need for isolating and purifying intermediates, saving time, solvents, and resources. nih.gov Several MCRs have been developed for the synthesis of polysubstituted pyridines, often utilizing nanocatalysts to enhance efficiency and selectivity. rsc.orgrsc.org For example, a one-pot, four-component reaction can be used to generate highly functionalized pyridine derivatives under environmentally friendly conditions, such as microwave irradiation. acs.org

Domino reactions are intramolecular processes where a single event triggers a cascade of subsequent bond-forming transformations, leading to a rapid increase in molecular complexity. nih.govnih.gov These reactions are prized for their elegance and efficiency in building intricate molecular architectures. acs.org The synthesis of pyridin-2-amine scaffolds can be achieved through domino sequences, for example, via the cyclization of intermediates formed from vinyl azides and isonitriles. nih.gov These advanced synthetic methods offer significant advantages over traditional linear syntheses.

Table 2: Comparison of Synthetic Strategies
StrategyDescriptionAdvantagesDisadvantages
Linear Synthesis Step-by-step assembly of a molecule, isolating intermediates at each stage.Predictable, well-established.Low overall yield, time-consuming, generates significant waste.
Multicomponent Reaction (MCR) Three or more reactants combine in a single step to form the final product. acsgcipr.orgHigh efficiency, atom economy, reduced waste, rapid access to molecular diversity. acs.orgCan be challenging to optimize, mechanism can be complex.
Domino (Cascade) Reaction A single trigger initiates a series of intramolecular reactions to build complexity. nih.govHigh bond-forming efficiency, elegant, creates complex structures from simple precursors. nih.govSubstrate scope can be limited, requires careful design of the starting material.

While specific MCR or domino routes for this compound are not prominently documented, these methodologies represent the cutting edge of pyridine synthesis. rsc.org Developing such a route would involve the strategic selection of precursors that could assemble the substituted pyridin-2-amine core in a single, efficient operation, significantly improving upon classical synthetic approaches.

New Frontiers in Chemical Biology Applications of Pyridin-2-amine Scaffolds

The pyridin-2-amine framework is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular structure that can bind to multiple biological targets with high affinity. nih.gov This versatility makes compounds like this compound and its derivatives highly valuable in the search for new therapeutic agents and chemical probes to study biological processes. researchgate.net

A significant application for this class of compounds is in the development of kinase inhibitors. nih.govnih.gov Kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. google.com Notably, this compound (also referred to as 3-isobutoxypyridin-2-amine) has been identified as a key intermediate in the synthesis of potent and selective inhibitors of cyclin-dependent kinase 2 (CDK2). google.comgoogle.com CDK2 is a central regulator of the cell cycle, and its inhibition can halt the proliferation of cancer cells. nih.govgoogle.com The pyridine scaffold is instrumental in positioning key functional groups to interact with the ATP-binding pocket of the kinase. nih.govnih.gov

Beyond kinase inhibition, pyridin-2-amine derivatives are being explored as fluorescent probes for biological imaging. nih.gov The inherent fluorescent properties of the aminopyridine core can be harnessed to design molecules that light up upon binding to a specific biological target, such as a protein or enzyme. nih.gov This "click-and-probe" approach allows for the visualization of molecular events within living cells, providing invaluable insights into cellular function and disease mechanisms.

The development of novel analogs based on the this compound scaffold, perhaps through techniques like scaffold hopping or molecular hybridization, continues to be a promising strategy in drug discovery. researchgate.netmdpi.com These approaches involve making strategic modifications to the core structure to improve potency, selectivity, and pharmacokinetic properties, leading to the discovery of new chemical entities (NCEs) for a range of therapeutic areas. researchgate.netnih.gov

Q & A

Q. What synthetic methodologies are commonly employed for preparing pyridin-2-amine derivatives with alkoxy substituents?

Answer: Pyridin-2-amine derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example:

  • Nucleophilic substitution : Reacting 2-aminopyridine with alkyl halides (e.g., 2-methylpropyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) introduces alkoxy groups. Reaction temperatures (60–100°C) and solvent polarity influence yield .
  • Condensation : Pyridin-2-amine can react with aldehydes to form imine derivatives, though this is more relevant for aryl substituents .

Q. Key parameters to optimize :

ParameterTypical Range
Temperature60–120°C
SolventDMF, DMSO, or ethanol
Reaction Time12–48 hours
BaseK₂CO₃, NaH

Reference : Synthesis of 5-substituted pyridin-2-amine derivatives via condensation .

Q. What spectroscopic techniques are essential for characterizing 3-(2-Methylpropoxy)pyridin-2-amine?

Answer:

  • ¹H/¹³C NMR : Identifies substituent positions. For example:
    • Pyridine ring protons resonate at δ 6.5–8.5 ppm.
    • The 2-methylpropoxy group shows signals for -OCH₂C(CH₃)₂ (δ 1.0–1.2 ppm for CH₃, δ 3.5–4.0 ppm for OCH₂) .
  • FT-IR : Confirms amine (-NH₂, ~3300 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight.

Q. Example workflow :

Purify via column chromatography (silica gel, ethyl acetate/hexane).

Record NMR in CDCl₃ or DMSO-d₆.

Compare spectral data with analogous compounds (e.g., 3-iodo-4-methoxypyridin-2-amine) .

Advanced Research Questions

Q. How can SHELXL be utilized to refine the crystal structure of this compound?

Answer: SHELXL is a robust tool for small-molecule crystallography. Key steps include:

Data Collection : Use single-crystal X-ray diffraction (resolution ≤ 1.0 Å recommended).

Structure Solution : Employ direct methods (SHELXD) for phase determination .

Refinement :

  • Apply anisotropic displacement parameters for non-H atoms.
  • Use restraints for disordered 2-methylpropoxy groups.
  • Validate with R-factor (< 5%) and goodness-of-fit (~1.0) .

Q. Common challenges :

  • Disorder in the alkoxy chain: Address using PART and SUMP instructions in SHELXL .
  • Hydrogen bonding: Analyze intermolecular interactions (e.g., N-H⋯O) using Mercury or Olex2.

Reference : SHELX applications in resolving pyridine derivatives .

Q. How can QSAR models predict the biological activity of this compound derivatives?

Answer: Quantitative Structure-Activity Relationship (QSAR) models correlate structural descriptors with bioactivity. For pyridin-2-amine derivatives:

  • Descriptors : Log P (lipophilicity), molar refractivity (SMR), and electronic parameters (e.g., Hammett σ) .
  • Dataset : Screen derivatives against bacterial strains (e.g., E. coli, S. aureus) to generate activity data.

Example QSAR equation :
pIC50=0.76(±0.12)logP0.54(±0.09)SMR+2.1\text{pIC}_{50} = 0.76(\pm0.12)\log P - 0.54(\pm0.09)\text{SMR} + 2.1

(r² = 0.89, n = 20)

Q. Methodological steps :

Calculate descriptors using software (e.g., MOE, Gaussian).

Perform multiple linear regression (MLR) or partial least squares (PLS) analysis.

Validate with leave-one-out cross-validation (LOO-CV).

Reference : QSAR study on antibacterial pyridin-2-amine derivatives .

Q. What mechanistic insights explain the role of the 2-methylpropoxy group in kinase inhibition?

Answer: The 2-methylpropoxy substituent enhances binding affinity through:

  • Hydrophobic interactions : The branched alkyl chain fits into hydrophobic kinase pockets (e.g., TrkA ATP-binding site) .
  • Steric effects : Bulky groups prevent off-target binding, improving selectivity.

Q. Experimental validation :

  • In vitro kinase assays : Compare IC₅₀ values of derivatives with/without the substituent.
  • Molecular docking : Simulate binding poses using AutoDock or Schrödinger.

Case study : KRC-108 (a TrkA inhibitor) uses a piperidinyl-pyrazole group for similar steric effects .

Q. How can reaction conditions be optimized for introducing the 2-methylpropoxy group regioselectively?

Answer: Regioselectivity depends on:

  • Base strength : Strong bases (e.g., NaH) favor O-alkylation over N-alkylation.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states.

Q. Optimization table :

ConditionOutcome
NaH, DMF, 80°C85% yield (O-alkylation)
K₂CO₃, ethanol, reflux60% yield (mixed products)

Q. Advanced strategy :

  • Use protecting groups (e.g., Boc for -NH₂) to direct reactivity.
  • Monitor reaction progress via TLC or LC-MS.

Reference : Synthesis of 3-(benzo[d]oxazol-2-yl)pyridin-2-amine derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.